molecular formula C17H19ClN2OS B5901363 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide

2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B5901363
M. Wt: 334.9 g/mol
InChI Key: JETQHNNZBPFEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide, also known as CBT-PEA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the phenethylamine family of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of dopamine reuptake. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a range of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide has also been shown to affect other neurotransmitter systems, including serotonin and norepinephrine. These effects can lead to changes in mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide in laboratory experiments is its potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide is its potential for off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide. One area of interest is the potential use of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the development of new compounds based on the structure of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide, which could have improved potency and selectivity for dopamine reuptake inhibition. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 2-chlorobenzyl chloride with thioacetic acid, followed by the reaction of the resulting thioester with N-ethyl-N-(pyridin-4-ylmethyl)acetamide. The resulting compound is then purified using standard laboratory techniques.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential use in a range of scientific research applications. One area of research that has been explored is the potential use of 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide as a tool for studying the dopamine system in the brain. 2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide has been shown to be a potent inhibitor of dopamine reuptake, which suggests that it could be used to study the role of dopamine in various physiological and pathological processes.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-2-20(11-14-7-9-19-10-8-14)17(21)13-22-12-15-5-3-4-6-16(15)18/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETQHNNZBPFEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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